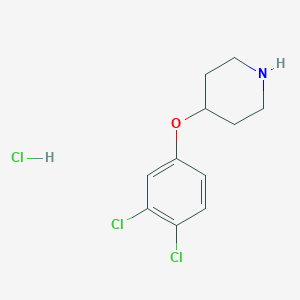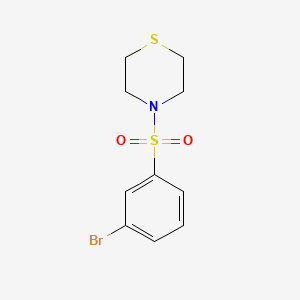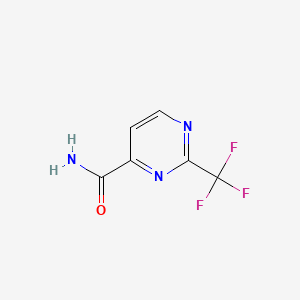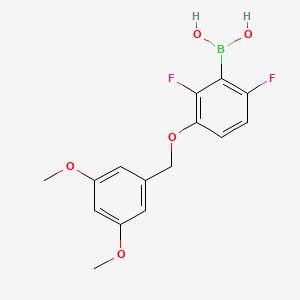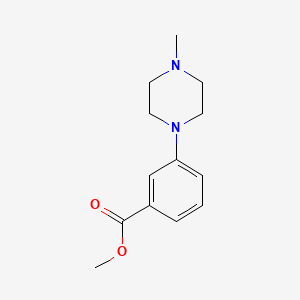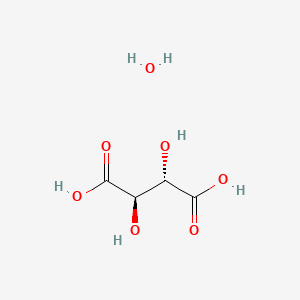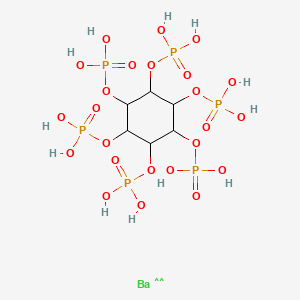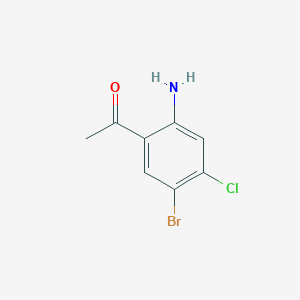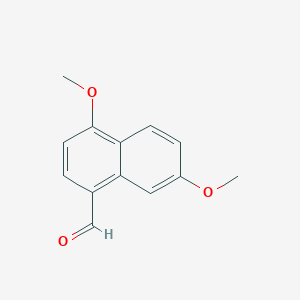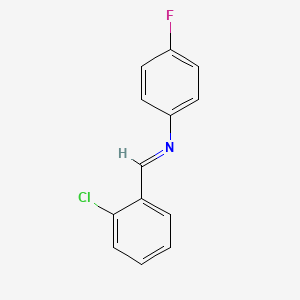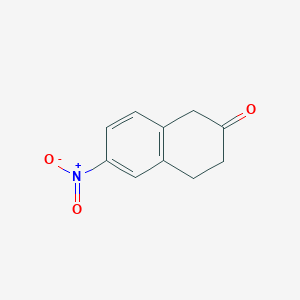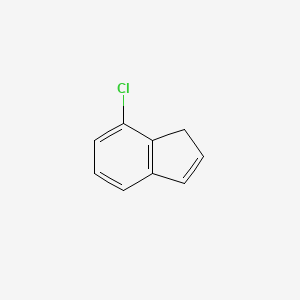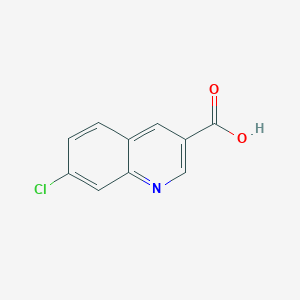
7-Chloroquinoline-3-carboxylic acid
概要
説明
7-Chloroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO2 . It has a molecular weight of 207.61 .
Synthesis Analysis
The synthesis of quinoline derivatives, including 7-Chloroquinoline-3-carboxylic acid, has been reported in various studies . For instance, one study discusses the use of enaminone as a replacement for 1,3-dicarbinols to improve the yield and practicality of the reaction .Molecular Structure Analysis
The molecular structure of 7-Chloroquinoline-3-carboxylic acid has been analyzed in several studies . The structure of the compound is characterized by spectroscopic methods .Chemical Reactions Analysis
Quinoline derivatives, including 7-Chloroquinoline-3-carboxylic acid, have been involved in various chemical reactions . For example, one study highlighted the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of carboxylic acids, including 7-Chloroquinoline-3-carboxylic acid, have been discussed in various studies . For instance, carboxylic acids are weak acids, but they are many orders of magnitude stronger than the corresponding alcohols .科学的研究の応用
Multicomponent Crystal Formation in Antimalarials
Research by Clements et al. (2019) explored the formation of multicomponent crystals from triazole-linked 7-chloroquinoline antimalarials and aromatic acids. These crystals showed potential as an alternative for ineffective antiplasmodial agents, displaying varied physicochemical properties and efficacy against Plasmodium falciparum. The study raises important questions about the viability of multicomponent crystals in antimalarial therapy (Clements et al., 2019).
Synthesis and Biological Properties
Wilhelm et al. (2014) described the synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides, focusing on their anticonvulsant, antinociceptive, and anti-inflammatory properties. The compounds showed significant effects in reducing seizures and combating acute pain, highlighting their potential in pharmacology (Wilhelm et al., 2014).
Photodegradation in Herbicides
Pinna and Pusino (2012) studied the photodegradation of quinolinecarboxylic herbicides, including 7-chloroquinoline derivatives. The research focused on degradation under different irradiation wavelengths and in the presence of titanium dioxide. The findings provide insights into the environmental impact and degradation pathways of these herbicides (Pinna & Pusino, 2012).
Antimicrobial Activity and Microwave-irradiated Synthesis
Bhatt and Agrawal (2010) investigated the synthesis of 7-substitutedquinoline-4-carboxylic acid derivatives, including 7-chloroquinoline, and their antimicrobial properties. The study highlights the effectiveness of these compounds against a range of microorganisms, offering potential applications in antimicrobial therapy (Bhatt & Agrawal, 2010).
Antioxidant and Prooxidative Effects
Liu et al. (2002) explored the antioxidative and prooxidative effects of 7-chloro-4-hydroxyquinoline (CQ) derivatives, focusing on their impact on free-radical-induced hemolysis of erythrocytes. The study provides valuable insights into the potential of these compounds as antioxidant drugs and their effects in different distributive statuses (Liu et al., 2002).
Novel Derivatives Synthesis for Cytotoxic and Antibacterial Agents
Sudeesh and Gururaja (2017) synthesized novel derivatives of 7-chloroquinoline, assessing their cytotoxic and antibacterial activities. The findings suggest the potential use of these compounds in treating various bacterial infections and cancer (Sudeesh & Gururaja, 2017).
Safety And Hazards
The safety and hazards associated with 7-Chloroquinoline-3-carboxylic acid have been discussed in various sources . For example, one source suggests not to breathe dust, ensure adequate ventilation, wear personal protective equipment/face protection, and not to get in eyes, on skin, or on clothing .
将来の方向性
The future directions of research on 7-Chloroquinoline-3-carboxylic acid and other quinoline derivatives have been discussed in various studies . For instance, one study highlights the recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .
特性
IUPAC Name |
7-chloroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGQWTWQNIGAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588874 | |
| Record name | 7-Chloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroquinoline-3-carboxylic acid | |
CAS RN |
892874-49-6 | |
| Record name | 7-Chloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



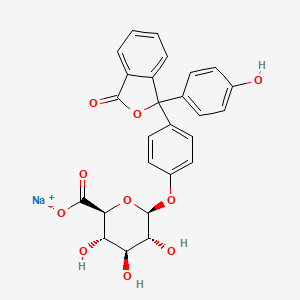
![7-(chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1591651.png)
